molecular formula C14H20N2O2 B269422 3-(butyrylamino)-N-propylbenzamide

3-(butyrylamino)-N-propylbenzamide

Cat. No.: B269422
M. Wt: 248.32 g/mol
InChI Key: HLYPYMLMYSPLFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Butyrylamino)-N-propylbenzamide is a benzamide derivative characterized by a butyryl amide substituent at the 3-position of the benzamide ring and an N-propyl group (Figure 1). Benzamide scaffolds are widely explored in medicinal chemistry due to their versatility in forming hydrogen bonds and modulating pharmacokinetic properties.

Properties

Molecular Formula

C14H20N2O2

Molecular Weight

248.32 g/mol

IUPAC Name

3-(butanoylamino)-N-propylbenzamide

InChI

InChI=1S/C14H20N2O2/c1-3-6-13(17)16-12-8-5-7-11(10-12)14(18)15-9-4-2/h5,7-8,10H,3-4,6,9H2,1-2H3,(H,15,18)(H,16,17)

InChI Key

HLYPYMLMYSPLFQ-UHFFFAOYSA-N

SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC

Canonical SMILES

CCCC(=O)NC1=CC=CC(=C1)C(=O)NCCC

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of 3-(butyrylamino)-N-propylbenzamide, highlighting substituent variations, synthesis methods, and physicochemical or biological properties:

Compound Name Substituent Synthesis Method Key Properties Reference
This compound 3-butyrylamino, N-propyl Not specified Likely higher lipophilicity due to butyryl chain; potential for hydrophobic interactions.
2-(N-Allylsulfamoyl)-N-propylbenzamide 2-allylsulfamoyl, N-propyl Ultrasound-assisted synthesis HOMO-LUMO gap = 5.38 eV; layered crystal packing via N–H···O and C–H···π bonds.
3-[(2-Bromoacetyl)amino]-N-propylbenzamide 3-bromoacetyl, N-propyl Not specified Bromine enhances electrophilicity; potential alkylating agent (MW = 299.17 g/mol).
2-(2-Chloroacetamido)-N-propylbenzamide 2-chloroacetyl, N-propyl Not specified Chlorine substituent may improve solubility; MW = 243.05 g/mol.
3-[[5-Acetyl-1-(cyclopropylmethyl)-...] Pyrazolo-pyridine acetyl, N-propyl Multi-step organic synthesis IC50 = 30–1300 nM for CREB/p300 inhibition; bulky groups enhance target binding.

Structural and Functional Insights

Substituent Effects on Reactivity: The butyrylamino group introduces a four-carbon chain, increasing lipophilicity compared to shorter-chain analogs (e.g., acetyl or chloroacetyl derivatives). This may enhance membrane permeability but reduce aqueous solubility . Sulfamoyl and bromoacetyl groups (e.g., in –3 and 14) introduce electronegative atoms (S, Br), altering electronic properties. For example, the sulfamoyl derivative exhibits a HOMO-LUMO gap of 5.38 eV, indicative of moderate reactivity .

Synthesis Methods: Ultrasound-assisted synthesis (used for 2-(N-allylsulfamoyl)-N-propylbenzamide) reduces reaction time and improves yield compared to traditional methods . This approach could be adapted for this compound.

Crystal Packing and Interactions: The sulfamoyl derivative forms layered structures via N–H···O and C–H···π interactions, which stabilize the crystal lattice . In contrast, the butyrylamino group’s longer chain may promote van der Waals interactions but reduce directional hydrogen bonding.

Biological Activity: The pyrazolo-pyridine acetyl analog () shows nanomolar inhibition of CREB/p300, suggesting that bulky substituents enhance target engagement. The butyrylamino group’s flexibility might allow similar interactions if optimized .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.